molecular formula C16H37NO4S B119992 Tetrabutylammonium hydrogen sulfate CAS No. 32503-27-8

Tetrabutylammonium hydrogen sulfate

Cat. No.: B119992
CAS No.: 32503-27-8
M. Wt: 339.5 g/mol
InChI Key: SHFJWMWCIHQNCP-UHFFFAOYSA-M
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Scientific Research Applications

Phase-Transfer Catalyst (PTC)

TBAHS is widely recognized as an effective phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). Its ability to enhance reaction rates and yields makes it invaluable in organic synthesis.

  • Example Reaction : TBAHS has been used in the N-alkylation reactions of benzanilides, which are crucial for producing various pharmaceuticals .

Ion-Pairing Reagent

In high-performance liquid chromatography (HPLC), TBAHS acts as an ion-pairing reagent, improving the separation and analysis of ionic compounds. This application is particularly beneficial in pharmaceutical analysis, where precise quantification of drug metabolites is required.

  • Case Study : Its use as a mobile phase additive has been documented to enhance the resolution of complex mixtures in HPLC .

Organic Transformations

TBAHS is employed in numerous organic reactions, showcasing its versatility:

  • Synthesis of Triarylpyridines : A one-pot condensation reaction involving aromatic aldehydes and acetophenones yields triarylpyridines under solvent-free conditions using TBAHS .
  • Aerobic Oxidation : TBAHS facilitates the conversion of arylacetamides to N-monosubstituted α-keto amides under mild conditions .
  • Michael Addition Reactions : It catalyzes regioselective Michael additions of indoles to electron-deficient olefins, producing valuable Michael adducts with potential antibacterial activity .

Summary of Applications

Application TypeDescriptionNotable Reactions/Uses
Phase-Transfer CatalystEnhances reaction rates between different phasesN-alkylation of benzanilides
Ion-Pairing ReagentImproves separation and analysis in HPLCAnalysis of pharmaceutical compounds
Organic TransformationsFacilitates various organic reactionsSynthesis of triarylpyridines, aerobic oxidation of arylacetamides
Michael addition reactions producing antibacterial compounds

Biological Activity

Tetrabutylammonium hydrogen sulfate (TBAH) is a quaternary ammonium salt with significant applications in both chemical synthesis and biological research. Its unique structure and properties make it an important compound for various biological activities, particularly in antimicrobial applications and as a phase transfer catalyst.

  • Molecular Formula : C16_{16}H37_{37}NO4_4S
  • Molecular Weight : 339.54 g/mol
  • Melting Point : 171-174 °C
  • Density : 1.010 g/cm³

TBAH features a quaternary ammonium structure, which is crucial for its biological activity, particularly its antibacterial properties. This structure allows it to interact effectively with microbial membranes, leading to inhibition of growth in certain bacterial strains .

Antibacterial Properties

Research indicates that TBAH exhibits notable antibacterial activity against various strains of bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, which can lead to cell lysis and death. Studies have demonstrated that TBAH can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations .

Applications in Research

TBAH is widely utilized in biochemical research as an ion-pairing agent in liquid chromatography. This application is critical for the separation and analysis of charged biomolecules, allowing researchers to study complex biological systems more effectively .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation :
    • A study evaluated the antibacterial efficacy of TBAH against common pathogens. The results showed that TBAH significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% w/v.
    • The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, confirming its potential as an antimicrobial agent .
  • Catalytic Role in Organic Synthesis :
    • TBAH has been employed as a catalyst in the synthesis of xanthene derivatives under microwave irradiation conditions. The study reported enhanced reaction rates and yields compared to traditional methods, showcasing TBAH's dual role as both a catalyst and an antibacterial agent .
    • The reaction conditions optimized with TBAH resulted in higher purity of products, which is beneficial for pharmaceutical applications.
  • Ion-Pairing Applications :
    • In chromatographic studies, TBAH has been shown to improve the separation efficiency of ionic compounds. This property makes it invaluable in analytical chemistry for the detection of pharmaceuticals and environmental pollutants .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of TBAH compared to other quaternary ammonium salts:

Compound NameStructure TypeUnique Features
This compoundQuaternary Ammonium SaltExhibits antibacterial properties; phase transfer catalyst
Tetrabutylammonium bromideQuaternary Ammonium SaltPrimarily used as a phase transfer catalyst
Benzyltriethylammonium chlorideQuaternary Ammonium SaltDifferent solubility characteristics; less hydrophobic
Cetyltrimethylammonium bromideQuaternary Ammonium SaltKnown for surfactant properties

Q & A

Basic Research Questions

Q. What is the role of TBAHS as an ion-pairing reagent in reversed-phase HPLC, and how does it improve chromatographic performance?

TBAHS enhances peak symmetry and retention of protonated basic compounds in HPLC by interacting with both residual silanols and hydrophobic stationary phases. The tetrabutylammonium cation imparts a positive charge to the stationary phase via electrostatic interactions with deprotonated silanols, reducing peak tailing. Simultaneously, hydrophobic interactions with the C18 chains modulate retention factors. Studies show TBAHS outperforms other additives (e.g., tetrabutylammonium hydroxide) in achieving symmetric peaks for basic pharmaceuticals like amitriptyline .

Q. How is TBAHS synthesized, and what are the critical purity considerations for its use in organic synthesis?

TBAHS is synthesized via two primary routes: (1) reaction of tetrabutylammonium azide with potassium hydrogen sulfate in aqueous sulfuric acid, or (2) treatment of tetrabutylammonium thiocyanate with 70% sulfuric acid at 75°C. Purity is critical to avoid side reactions; USP guidelines specify ≥97% assay via potentiometric titration with 0.1 N NaOH and a melting range of 169–173°C .

Q. What analytical methods are recommended to assess the purity of TBAHS in a laboratory setting?

The USP prescribes a potentiometric titration method: dissolve ~170 mg TBAHS in water, titrate with 0.1 N NaOH, and correct for blank values. Additionally, chromatographic purity testing using mobile phases with TBAHS (3.3 g/L in water) and acetonitrile (3:2 ratio) ensures absence of contaminants .

Q. Why is TBAHS preferred over other phase-transfer catalysts (PTCs) in certain reactions, such as N-alkylation or oxidation?

TBAHS exhibits superior catalytic efficiency in phase-transfer reactions due to its strong ion-pairing ability and solubility in both aqueous and organic phases. For example, it facilitates N-alkylation of benzanilides with NaOH/K₂CO₃ and enhances dichromate oxidation of secondary alcohols to ketones by stabilizing reactive intermediates .

Q. How should TBAHS be stored to maintain stability, and what safety precautions are necessary?

TBAHS is hygroscopic and should be stored in airtight containers at 0–6°C. Safety data sheets highlight hazards including skin corrosion (Category 1) and acute oral toxicity (Category 4). Use PPE (gloves, eye protection) and avoid dust inhalation .

Advanced Research Questions

Q. How can conflicting data on TBAHS’s catalytic efficiency in phase-transfer reactions be resolved?

Variability often arises from counterion effects, solvent polarity, or pH. For example, in dichromate oxidations, TBAHS outperforms halide-based PTCs due to sulfate’s low nucleophilicity. Systematic optimization of reaction parameters (e.g., solvent, base strength) and kinetic studies (e.g., monitoring intermediate formation via NMR) can clarify discrepancies .

Q. What strategies optimize TBAHS concentration in HPLC mobile phases to balance retention and peak shape?

Retention and peak symmetry depend on TBAHS concentration and pH. At low pH (2–3), 5–10 mM TBAHS minimizes silanol interactions while maintaining reasonable retention. Column screening (e.g., Ascentis Express C18 vs. Acquity BEH C18) is critical, as surface chemistry affects ion-exchange capacity .

Q. How does TBAHS interact with silica-based columns in ultra-high-performance LC, and what are the implications for method transfer?

TBAHS dynamically coats silica surfaces, reducing silanol activity. However, column aging or batch-to-batch silica differences may alter performance. Pre-conditioning columns with TBAHS-containing mobile phases (~30 column volumes) improves reproducibility. Validate asymmetry factors (≤1.5) and plate counts during method transfer .

Q. What mechanistic insights explain TBAHS’s role in anion-exchange processes, such as sulfate extraction from alkaline solutions?

In liquid-liquid extraction, TBAHS acts as a phase-transfer agent by forming ion pairs with target anions (e.g., sulfate). Its hydrophobic cation facilitates transfer into organic phases, while hydrogen sulfate’s acidity stabilizes the anion. Competition studies show TBAHS selectively extracts sulfate over nitrate or chloride in alkaline conditions .

Q. How can TBAHS be integrated into green chemistry protocols to minimize environmental impact?

TBAHS’s reusability in catalytic cycles and compatibility with aqueous reaction media align with green chemistry principles. For example, in cyclization of γ-amino acids to β-lactams, TBAHS enables recyclable catalytic systems with KHCO₃, reducing solvent waste. Lifecycle assessments comparing TBAHS with alternative PTCs (e.g., ionic liquids) are recommended .

Properties

IUPAC Name

hydrogen sulfate;tetrabutylazanium
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InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
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InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO4S
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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DSSTOX Substance ID

DTXSID4067690
Record name Tetrabutylammonium sulfate (1:1)
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Molecular Weight

339.5 g/mol
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Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrabutylammonium hydrogen sulfate
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CAS No.

32503-27-8
Record name Tetrabutylammonium hydrogen sulfate
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Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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Record name Tetrabutylammonium hydrogen sulphate
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Record name Tetrabutylammonium bisulfate
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